molecular formula C11H18O3 B13875404 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

Cat. No.: B13875404
M. Wt: 198.26 g/mol
InChI Key: OGISQKQKYHTUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 2,2-dimethyl substitution and a 4-oxocyclohexyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 2,2-dimethylpropanoic acid.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable reagent to form a 4-oxocyclohexyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,2-dimethylpropanoic acid under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid backbone but lacks the cyclohexyl group.

    Cyclohexanone: Contains the cyclohexyl group but lacks the propanoic acid moiety.

Uniqueness

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is unique due to the combination of the 2,2-dimethylpropanoic acid backbone and the 4-oxocyclohexyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2,2-dimethyl-3-(4-oxocyclohexyl)propanoic acid

InChI

InChI=1S/C11H18O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3,(H,13,14)

InChI Key

OGISQKQKYHTUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC(=O)CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.